5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted at position 4 with a carbonitrile group and at position 2 with a (E)-styryl group bearing a 4-methylphenyl moiety. The piperazine ring at position 5 is further functionalized with a 3-chlorobenzoyl group.
Properties
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2/c1-17-5-7-18(8-6-17)9-10-22-27-21(16-26)24(31-22)29-13-11-28(12-14-29)23(30)19-3-2-4-20(25)15-19/h2-10,15H,11-14H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCJQWZEVXMUNW-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the chlorobenzoyl group. The final steps involve the formation of the oxazole ring and the addition of the ethenyl and carbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table highlights structural variations and inferred properties of the target compound relative to close analogs:
Key Observations:
Substituent Effects on Lipophilicity :
- The 3-chlorobenzoyl and 4-methylstyryl groups in the target compound likely enhance lipophilicity compared to Analog 1 (furan) and Analog 3 (sulfonylphenyl), which introduce polar or rigid motifs. This could influence membrane permeability and bioavailability .
- Fluorine substitution in Analog 2 may balance lipophilicity and metabolic stability by reducing oxidative degradation .
The sulfonyl group in Analog 3 introduces strong electron-withdrawing effects, possibly modulating reactivity or intermolecular interactions .
Synthetic Accessibility :
- Analogs with simpler aryl groups (e.g., furan in Analog 1) may be synthesized more efficiently than the target compound’s styryl derivative, which requires precise E-configuration control during coupling reactions .
Biological Activity
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 462.9 g/mol. Its structure includes:
- Piperazine moiety : Implicated in various biological activities.
- Chlorobenzoyl group : Enhances biological potency.
- Oxazole ring : Known for diverse pharmacological properties.
Structural Features Table
| Feature | Description |
|---|---|
| Molecular Formula | C25H23ClN4O3 |
| Molecular Weight | 462.9 g/mol |
| Key Functional Groups | Piperazine, Chlorobenzoyl, Oxazole |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Derivative : Reaction of 3-chlorobenzoyl chloride with piperazine.
- Cyclization to Form Oxazole : The piperazine derivative reacts with an oxazole precursor.
- Introduction of Ethenyl Group : This step involves adding the ethenyl group under controlled conditions to finalize the structure.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing oxazole rings have shown promising results against various cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis.
The mechanism of action is primarily attributed to interactions with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The piperazine and ethenyl groups are believed to facilitate these interactions, potentially leading to:
- Inhibition of key enzymes involved in cancer progression.
- Modulation of neurotransmitter systems, suggesting potential applications in neurological disorders.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antibacterial Activity : A study found that derivatives with similar structural features exhibited moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Compounds were screened for acetylcholinesterase inhibition, showing significant inhibitory effects which could be beneficial in treating Alzheimer's disease .
- In Silico Studies : Molecular docking studies have demonstrated favorable binding interactions between this class of compounds and target proteins, supporting their potential therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
